1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI)
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Overview
Description
1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) typically involves the esterification of 1,3-benzodioxole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The amino group is introduced through nitration followed by reduction .
Industrial Production Methods
the general approach would involve large-scale esterification and nitration reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. The methylenedioxy group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The amino group can form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacking the carboxylic acid and amino groups.
1,3-Benzodioxole-2-carboxylic acid: Similar structure but without the amino and ethyl ester groups.
5-Amino-1,3-benzodioxole: Contains the amino group but lacks the carboxylic acid and ethyl ester groups.
Uniqueness
1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) is unique due to the presence of both the methylenedioxy and amino functional groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
174890-60-9 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
ethyl 5-amino-1,3-benzodioxole-2-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-2-13-9(12)10-14-7-4-3-6(11)5-8(7)15-10/h3-5,10H,2,11H2,1H3 |
InChI Key |
HJUURQGUOSQROX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1OC2=C(O1)C=C(C=C2)N |
Canonical SMILES |
CCOC(=O)C1OC2=C(O1)C=C(C=C2)N |
Synonyms |
1,3-Benzodioxole-2-carboxylicacid,5-amino-,ethylester(9CI) |
Origin of Product |
United States |
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